molecular formula C42H58N10Na4O34P4 B13842428 tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate

tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate

Cat. No.: B13842428
M. Wt: 1462.8 g/mol
InChI Key: LSLOOMRXTPVQGG-MKHZQOAOSA-J
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Description

The compound “tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate” is a complex organic molecule. It is characterized by multiple phosphate groups, purine bases, and sugar moieties, indicating its potential role in biological systems, possibly as a nucleotide or a related compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, selective phosphorylation, and coupling reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts or reagents.

Industrial Production Methods

Industrial production of such compounds may involve biotechnological methods, including the use of enzymes or microbial systems to achieve high specificity and yield. Alternatively, chemical synthesis on a large scale would require optimization of each step to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation and Reduction: Modifying the oxidation state of the phosphate groups or the purine bases.

    Substitution Reactions: Replacing functional groups with others, such as halogenation or alkylation.

    Hydrolysis: Breaking down the compound into smaller units by the addition of water.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. Reaction conditions would vary depending on the desired transformation, often requiring specific solvents and temperatures.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, hydrolysis might yield individual nucleotides or simpler phosphate esters.

Scientific Research Applications

The compound’s structure suggests it could be used in various scientific research applications, including:

    Chemistry: Studying the reactivity and stability of complex phosphate esters.

    Biology: Investigating its role as a nucleotide analog in DNA or RNA synthesis.

    Medicine: Exploring its potential as a therapeutic agent or a diagnostic tool.

    Industry: Utilizing its properties in biochemical assays or as a reagent in synthetic processes.

Mechanism of Action

The mechanism by which the compound exerts its effects would likely involve interactions with specific enzymes or receptors. The phosphate groups and purine bases suggest it could mimic natural nucleotides, potentially interfering with or enhancing biological processes such as DNA replication or signal transduction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other nucleotide analogs, such as:

    Adenosine triphosphate (ATP): A key energy carrier in cells.

    Nicotinamide adenine dinucleotide (NAD): Involved in redox reactions.

    Cyclic adenosine monophosphate (cAMP): A secondary messenger in signal transduction.

Uniqueness

The uniqueness of the compound lies in its specific structure, which may confer unique reactivity or biological activity compared to other nucleotide analogs. Its multiple phosphate groups and specific purine bases could make it particularly effective in certain applications.

Properties

Molecular Formula

C42H58N10Na4O34P4

Molecular Weight

1462.8 g/mol

IUPAC Name

tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/2C21H31N5O17P2.4Na/c1-8(2-11(27)28)3-12(29)42-17-10(41-21(33)16(17)32)5-39-45(36,37)43-44(34,35)38-4-9-14(30)15(31)20(40-9)26-7-25-13-18(22)23-6-24-19(13)26;1-8(2-11(27)28)3-12(29)42-17-15(31)10(41-21(17)33)5-39-45(36,37)43-44(34,35)38-4-9-14(30)16(32)20(40-9)26-7-25-13-18(22)23-6-24-19(13)26;;;;/h2*6-10,14-17,20-21,30-33H,2-5H2,1H3,(H,27,28)(H,34,35)(H,36,37)(H2,22,23,24);;;;/q;;4*+1/p-4/t2*8?,9-,10-,14-,15-,16-,17-,20-,21?;;;;/m11..../s1

InChI Key

LSLOOMRXTPVQGG-MKHZQOAOSA-J

Isomeric SMILES

CC(CC(=O)O)CC(=O)O[C@@H]1[C@H](OC([C@@H]1O)O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.CC(CC(=O)O)CC(=O)O[C@@H]1[C@@H]([C@H](OC1O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC(CC(=O)O)CC(=O)OC1C(OC(C1O)O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.CC(CC(=O)O)CC(=O)OC1C(C(OC1O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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